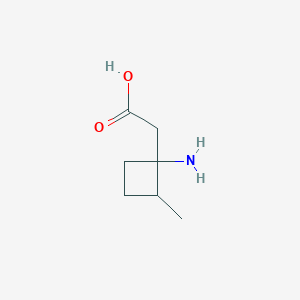

2-(1-Amino-2-methylcyclobutyl)acetic acid

Description

2-(1-Amino-2-methylcyclobutyl)acetic acid is a cyclobutane-derived amino acid analog characterized by a cyclobutyl ring substituted with a methyl group at the 2-position and an amino group at the 1-position, attached to an acetic acid backbone. This structural configuration confers unique conformational rigidity and stereoelectronic properties, making it a compound of interest in medicinal chemistry and biochemical research.

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-(1-amino-2-methylcyclobutyl)acetic acid |

InChI |

InChI=1S/C7H13NO2/c1-5-2-3-7(5,8)4-6(9)10/h5H,2-4,8H2,1H3,(H,9,10) |

InChI Key |

PRZOQFFESSKZCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC1(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylcyclobutyl)acetic acid typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Amino Group: The amino group can be introduced via amination reactions using reagents such as ammonia or amines under suitable conditions.

Addition of the Methyl Group: The methyl group can be added through alkylation reactions using methylating agents like methyl iodide.

Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions involving carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production of 2-(1-Amino-2-methylcyclobutyl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylcyclobutyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-(1-Amino-2-methylcyclobutyl)acetic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-(3-Methylcyclobutyl)acetic Acid

2-Amino-2-(1-Methoxycyclobutyl)acetic Acid

- Molecular Formula: C₇H₁₃NO₃

- Key Features : Replaces the methyl group with a methoxy substituent. The electron-donating methoxy group may alter electronic distribution, affecting hydrogen-bonding capacity and metabolic stability.

- Applications : Used in computational studies to predict collision cross-sections and conformational dynamics, aiding in mass spectrometry-based structural elucidation .

2-[1-(Aminomethyl)cyclobutyl]acetic Acid Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂

- Key Features: Incorporates an aminomethyl group on the cyclobutane ring and exists as a hydrochloride salt. The charged form enhances aqueous solubility, making it suitable for in vitro biochemical assays.

- Applications : Investigated in peptide mimetics and as a building block for drug discovery .

Cyclohexyl and Other Cyclic Analogues

2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid

- Molecular Formula: C₁₀H₁₇NO₃

- Key Features : Substitutes the cyclobutyl ring with a larger cyclohexyl group, increasing steric bulk and reducing ring strain. The 2-oxoethyl side chain introduces a ketone moiety, which may influence redox properties.

- Applications : Demonstrates neurological activity in protein interaction studies, particularly in modulating enzyme function .

(2S)-2-Amino-2-(1-Methylcyclopropyl)acetic Acid

- Molecular Formula: C₆H₁₁NO₂

- Key Features : Features a cyclopropane ring, which imposes greater ring strain than cyclobutane. The stereospecific (2S) configuration highlights the role of chirality in biological activity.

- Applications: Explored in antibiotic development due to its ability to mimic natural amino acids and disrupt bacterial protein synthesis .

Linear and Aromatic Derivatives

2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]acetic Acid (Triglycine)

2-Amino-2-(2-Bromophenyl)acetic Acid

- Molecular Formula: C₈H₈BrNO₂

- The bromine atom introduces steric and electronic effects useful in halogen bonding.

- Applications : Investigated in crystallography for heavy-atom derivatization to solve protein phase problems .

Comparative Data Table

Key Findings and Insights

- Conformational Rigidity : Cyclobutyl derivatives exhibit moderate ring strain compared to cyclopropane analogs, balancing stability and reactivity .

- Substituent Effects : Electron-withdrawing groups (e.g., methoxy) enhance polarity, while methyl groups improve lipophilicity .

- Biological Relevance: Amino-substituted cyclobutanes show promise in mimicking natural amino acids, enabling targeted protein modulation .

Biological Activity

2-(1-Amino-2-methylcyclobutyl)acetic acid (also known as a derivative of glycine) is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

2-(1-Amino-2-methylcyclobutyl)acetic acid features a cyclobutane ring structure, which contributes to its unique biochemical interactions. The amino group allows for hydrogen bonding, while the cyclobutyl moiety provides structural rigidity. This configuration is significant in influencing the compound's binding affinity to various biological targets.

The exact mechanism of action for 2-(1-Amino-2-methylcyclobutyl)acetic acid remains under investigation. However, its structural similarity to glycine suggests it may participate in neurotransmitter pathways or act as a precursor in protein synthesis. The compound's interactions with neurotransmitter receptors could potentially modulate synaptic transmission and influence neurological functions.

Pharmacological Activities

Research has indicated several pharmacological activities associated with 2-(1-Amino-2-methylcyclobutyl)acetic acid:

- Neurotransmission Modulation : As a glycine analog, it may enhance or inhibit neurotransmission in the central nervous system.

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for further exploration in inflammatory disease models.

- Potential Antinociceptive Activity : Some studies have hinted at analgesic effects, particularly in models of induced pain, which warrants further investigation into its use as a pain management agent.

Case Studies and Experimental Data

A selection of studies has evaluated the biological activity of 2-(1-Amino-2-methylcyclobutyl)acetic acid and its derivatives. Below is a summary table highlighting key findings from various research efforts:

Detailed Research Insights

- Neurotransmission Modulation : A study indicated that 2-(1-Amino-2-methylcyclobutyl)acetic acid could enhance glycinergic transmission, which plays a crucial role in motor control and sensory processing .

- Anti-inflammatory Effects : In an experimental model using carrageenan to induce inflammation, the compound exhibited notable anti-inflammatory activity, suggesting potential therapeutic applications in treating inflammatory disorders .

- Analgesic Activity : The acetic acid-induced writhing test revealed that the compound significantly alleviated pain responses at specific dosages, indicating its potential as an analgesic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.